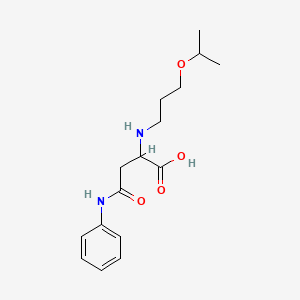

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Description

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups

Properties

IUPAC Name |

4-anilino-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-12(2)22-10-6-9-17-14(16(20)21)11-15(19)18-13-7-4-3-5-8-13/h3-5,7-8,12,14,17H,6,9-11H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLPGWPPEZDHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It may be used in studies involving enzyme interactions or as a probe to investigate biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid include:

- 2-((3-Methoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid

- 2-((3-Ethoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in certain applications, such as targeted drug design or the synthesis of novel materials.

Biological Activity

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid, with the CAS number 1048005-74-8, is a compound of interest in pharmacological research due to its potential biological activities. This compound features a complex structure that includes an amino group, a phenyl ring, and an oxo group, which may contribute to its biological effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 308.3728 g/mol

- SMILES Notation : CC(OCCCNC(C(=O)O)CC(=O)Nc1ccccc1)C

The presence of the isopropoxy group and the phenylamino moiety suggests interactions with various biological targets, potentially influencing enzyme activity or receptor binding.

Research indicates that compounds similar to this compound may exhibit several biological activities:

- Antitumor Activity : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells or interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.

Case Studies and Research Findings

- Antitumor Efficacy :

- Anti-inflammatory Activity :

- Enzyme Inhibition :

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction parameters are critical for yield optimization?

The compound is synthesized via multi-step reactions. A common route involves reacting 3-isopropoxypropylamine with substituted anilines (e.g., p-toluidine) to form an intermediate, followed by oxidation and substitution steps. Critical parameters include:

- Solvent selection (ethanol/methanol for solubility and reactivity).

- Catalysts (e.g., acid/base catalysts for amine coupling).

- Temperature control (40–60°C for intermediate stability). Yield optimization requires purification via column chromatography and monitoring by TLC .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Analytical methods include:

- NMR spectroscopy : Confirms functional groups (e.g., isopropoxy protons at δ 1.2 ppm, carboxylic acid protons at δ 12–13 ppm).

- HPLC : Assesses purity (>95% required for biological assays).

- Mass spectrometry : Verifies molecular weight (e.g., [M+H]+ at m/z 323.4 for C17H26N2O4) .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

Discrepancies (e.g., IC50 = 25 µM in MCF-7 cells vs. inactivity in other lines) may arise from:

- Cell-specific uptake mechanisms : Use radiolabeled compounds to quantify intracellular concentration.

- Metabolic stability : Perform LC-MS to identify degradation products in different media.

- Target expression profiling : Validate via Western blot or qPCR for hypothesized targets (e.g., metabolic enzymes) .

Q. What strategies improve solubility for in vitro assays without compromising stability?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- pH adjustment : The carboxylic acid group allows solubility in mildly alkaline buffers (pH 7.4–8.0).

- Prodrug derivatization : Esterify the carboxylic acid to enhance membrane permeability .

Q. How to design environmental fate studies for this compound?

Follow methodologies from long-term ecological projects:

- Abiotic degradation : Test hydrolysis/photolysis under simulated sunlight (λ > 290 nm) and varying pH.

- Biotic degradation : Use OECD 301B guidelines with activated sludge to assess microbial breakdown.

- Bioaccumulation : Measure logP values (predicted ~2.1) and conduct fish embryo toxicity tests .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar analogs?

For example, if yields vary between 40% (literature) and 60% (in-house):

- Reagent quality : Ensure anhydrous solvents and amine substrates are freshly distilled.

- Catalyst loading : Optimize stoichiometry (e.g., 1.2 eq. of coupling agent vs. 1.0 eq.).

- Workup protocols : Compare extraction efficiency (e.g., ethyl acetate vs. dichloromethane) .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amine coupling | 3-isopropoxypropylamine, p-toluidine | Ethanol | 50°C | 65–70 |

| Oxidation | KMnO4, H2SO4 | H2O | 0–5°C | 80–85 |

| Substitution | NaBH4, HCl | Methanol | RT | 75–80 |

Table 2: Analytical Benchmarks

| Technique | Critical Parameters | Reference Standard |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/ACN | USP-grade carboxylic acids |

| NMR | 600 MHz, DMSO-d6 | Tetramethylsilane (TMS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.